![molecular formula C18H19ClN2O3S B6542698 2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide CAS No. 1060253-54-4](/img/structure/B6542698.png)
2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide
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Overview
Description
The compound “2-chloro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its stereochemistry due to the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Antibacterial Agents
The pyrrolidine ring has been explored for its antibacterial activity. Researchers have synthesized derivatives of this scaffold and evaluated their efficacy against various bacterial strains. For instance, N’-substituted pyrrolidine derivatives demonstrated varying antibacterial potency, with N’-Ph substituents showing higher activity than N’-Et or N’-H .
Sigma-1 Receptor Modulators
The compound’s structure includes a pyrrolidine ring, which plays a crucial role in modulating the sigma-1 receptor. The sigma-1 receptor is involved in regulating calcium ion influx and other brain cell functions. Allosteric modulators based on the pyrrolidine scaffold, such as (4R,5S)-2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)acetamide (E1R) , have demonstrated anti-seizure, antidepressant, and cognition-enhancing effects .
Anti-Tubercular Agents
Pyrrolidine-containing compounds have also been investigated as potential anti-tubercular agents. Notably, piperazine-based derivatives , including those with pyrrolidine moieties, exhibited promising activity against Mycobacterium tuberculosis (MTB). Examples include PBTZ169 and AX-35 , which inhibit specific MTB targets .
Antidepressant Molecules
While not directly related to the pyrrolidine ring, it’s worth mentioning that the synthesis of antidepressant molecules involves diverse heterocyclic scaffolds. Researchers have explored metal-catalyzed pathways to create antidepressants with varying structures and therapeutic potential .
Imidazole Derivatives
Although not identical to pyrrolidine, imidazole shares some similarities. It is a five-membered heterocyclic ring with two nitrogen atoms. Imidazole-containing compounds have been studied for various biological activities, including antimicrobial and antifungal properties .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that the compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to a variety of interactions with its targets, resulting in different biological effects.
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to inhibit a wide range of enzymes and have antioxidative and antibacterial properties . Therefore, it is possible that this compound may affect similar pathways.
Pharmacokinetics
It is known that the physicochemical properties of a drug, as well as other factors such as human behavior (eg, food and drug intake) and genetics, can affect its ADME properties .
Result of Action
Given the known properties of compounds with a pyrrolidine ring, it is possible that this compound may have a variety of biological effects, including antioxidative and antibacterial effects .
properties
IUPAC Name |
2-chloro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-5-1-2-6-17(16)25(23,24)20-15-9-7-14(8-10-15)13-18(22)21-11-3-4-12-21/h1-2,5-10,20H,3-4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFBELMGOXDFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide |
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